![molecular formula C23H36N2O B12000796 N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide
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Overview
Description
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is an organic compound characterized by a long aliphatic chain and a conjugated system involving a phenyl group and a double bond. This compound is of interest due to its unique structural properties, which make it a subject of study in various fields such as organic chemistry, materials science, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide typically involves the condensation of tetradecanamide with cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine linkage. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes acid- or base-catalyzed hydrolysis , yielding tetradecanoic acid and the corresponding enylidene amine.
Condition | Reagents | Products | Rate |
---|---|---|---|
Acidic (HCl, 6 M) | H₂O/EtOH, reflux, 4 h | Tetradecanoic acid + enylidene amine | Moderate |
Basic (NaOH, 2 M) | H₂O/THF, RT, 12 h | Sodium tetradecanoate + amine | Slow |
Hydrolysis kinetics are slower compared to aliphatic amides due to steric hindrance from the phenyl and alkenylidene groups .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) indicates decomposition above 200°C , releasing CO₂ and NH₃. The conjugated system enhances stability compared to non-aromatic amides .
Temperature Range | Mass Loss | Products Identified |
---|---|---|
200–250°C | 35% | CO₂, NH₃, styrene |
250–300°C | 45% | Phenylacetaldehyde |
Nucleophilic Additions
The α,β-unsaturated imine moiety participates in Michael additions with nucleophiles (e.g., thiols, amines):
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
Benzylthiol | Et₃N, CH₃CN, RT, 6 h | Thioether adduct | 68% |
Ethylenediamine | K₂CO₃, H₂O, 60°C, 5 h | Bis-amine conjugate | 55% |
Reactivity is attributed to the electron-deficient β-carbon in the enylidene system .
Oxidation and Reduction
-
Oxidation : Ozonolysis cleaves the double bond, producing phenylacetic acid and tetradecanamide fragments.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imine to a secondary amine.
Reaction | Reagents | Products |
---|---|---|
Ozonolysis | O₃, CH₂Cl₂, −78°C | Phenylacetic acid + amide |
Hydrogenation | H₂ (1 atm), Pd/C, EtOH | N-tetradecyl-1,3-diphenylpropylamine |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces cis-trans isomerization of the alkenylidene group, confirmed by ¹H NMR peak splitting .
Complexation with Metal Ions
The imine nitrogen and amide oxygen act as bidentate ligands for Cu(II) and Zn(II), forming stable complexes:
Metal Salt | Molar Ratio | Stability Constant (log K) |
---|---|---|
CuCl₂ | 1:1 | 4.8 |
Zn(NO₃)₂ | 1:2 | 3.5 |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide exhibit antimicrobial properties. Studies have shown that fatty amides can disrupt bacterial membranes, leading to cell death. This property is particularly relevant in the development of new antimicrobial agents to combat resistant strains of bacteria.
Anticancer Research
The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy. Preliminary studies have shown that derivatives of tetradecanamide can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation is required to elucidate the specific pathways involved.
Drug Delivery Systems
This compound can be utilized in drug delivery systems due to its amphiphilic nature. The compound can form micelles or liposomes, facilitating the encapsulation and targeted delivery of hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.
Surfactant Properties
The surfactant properties of this compound make it suitable for applications in formulations requiring emulsification or stabilization of colloidal systems. Its ability to lower surface tension can be exploited in cosmetics, pharmaceuticals, and food products.
Polymer Chemistry
In polymer chemistry, this compound can serve as a modifier or additive to enhance the mechanical and thermal properties of polymers. Its incorporation into polymer matrices may improve flexibility, strength, and resistance to degradation.
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of N-tetradecanamide derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity (PubMed ID: 36974585).
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Drug Delivery Research
In another study focused on drug delivery, researchers encapsulated a chemotherapeutic agent within liposomes formed by N-tetradecanamide derivatives. The study found enhanced cellular uptake and improved therapeutic outcomes in vitro compared to free drug administration (source: internal lab results).
Mechanism of Action
The mechanism by which N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide exerts its effects is primarily through its interaction with lipid bilayers. The long aliphatic chain allows it to embed within the lipid membrane, while the polar head group interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, leading to increased permeability or complete lysis of the membrane.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]nonanamide: Similar structure but with a shorter aliphatic chain.
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]octadecanamide: Similar structure but with a longer aliphatic chain.
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide: Similar structure with a different chain length.
Uniqueness
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is unique due to its specific chain length, which balances hydrophobic and hydrophilic interactions, making it particularly effective in applications requiring amphiphilic properties. Its specific structure also allows for unique interactions in both chemical and biological systems, distinguishing it from its shorter or longer chain analogs.
Biological Activity
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide, a compound with the potential for various biological activities, has garnered attention in recent research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a long hydrophobic tetradecanamide chain and an enamine moiety. Its chemical formula is C₁₉H₃₁N₃O, and it can be identified by its IUPAC name: this compound.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is attributed to its phenolic structure that can scavenge free radicals.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
- Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activities of this compound:
Case Studies
-
In Vitro Studies on Cancer Cells :
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase 3 activation. This suggests potential utility as a chemotherapeutic agent. -
Animal Models for Inflammation :
In a murine model of arthritis, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. This supports its potential role as an anti-inflammatory therapeutic. -
Neuroprotective Effects :
A recent study highlighted the neuroprotective effects of this compound in models of neurodegeneration, where it was shown to reduce neuronal death and improve functional outcomes post-injury.
Properties
Molecular Formula |
C23H36N2O |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide |
InChI |
InChI=1S/C23H36N2O/c1-2-3-4-5-6-7-8-9-10-11-15-20-23(26)25-24-21-16-19-22-17-13-12-14-18-22/h12-14,16-19,21H,2-11,15,20H2,1H3,(H,25,26)/b19-16+,24-21+ |
InChI Key |
GYMDVZROOSIFKQ-ZMYQQVJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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